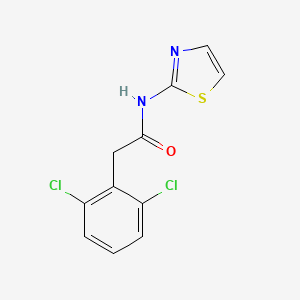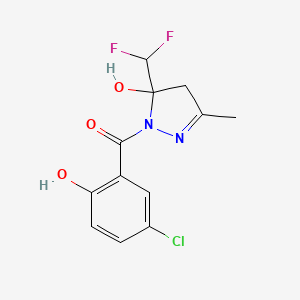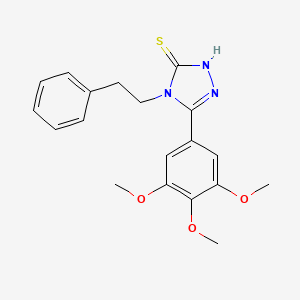![molecular formula C16H17N3O5 B6029472 dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)
dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate, also known as EPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of pharmacology and drug discovery. EPT is a small molecule that belongs to the class of terephthalic acid derivatives, and its unique structure makes it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is not fully understood, but it is believed to work by binding to certain receptors in the brain and altering their activity. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. By binding to this receptor, this compound may modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to have analgesic effects, which could be useful in the treatment of pain. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is its high affinity for certain receptors in the brain, which makes it a promising candidate for the development of drugs that target these receptors. Additionally, this compound has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. One area of interest is the development of drugs that target the sigma-1 receptor, which has been shown to be involved in various diseases such as depression and addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
合成法
The synthesis of dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate involves a multistep process that requires the use of various reagents and catalysts. The most common method for synthesizing this compound is through the reaction of terephthalic acid with ethyl pyrazole-5-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate compound is then treated with dimethyl sulfate to form the final product, this compound.
科学的研究の応用
Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been extensively studied for its potential applications in drug discovery and pharmacology. Research has shown that this compound has a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of drugs that target these receptors. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases such as arthritis and cancer.
特性
IUPAC Name |
dimethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-4-19-13(7-8-17-19)14(20)18-12-9-10(15(21)23-2)5-6-11(12)16(22)24-3/h5-9H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZIBREBCUUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6029397.png)


![2-[tert-butyl(methyl)amino]ethyl 3-methoxy-2-naphthoate hydrochloride](/img/structure/B6029427.png)
![3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6029437.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)
![1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
![2-(4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B6029471.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)